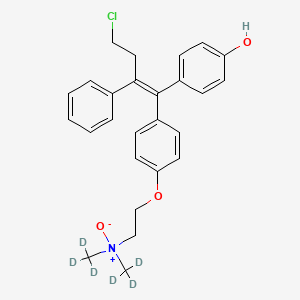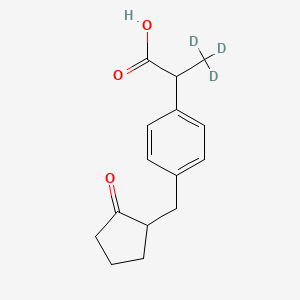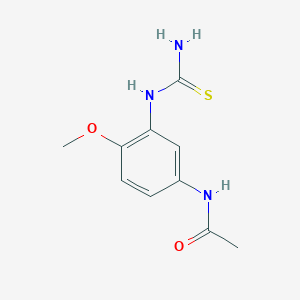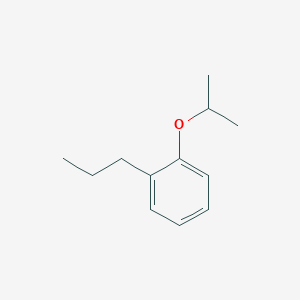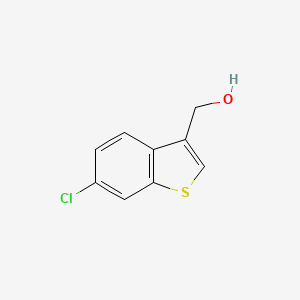
(6-Chloro-1-benzothiophen-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloro-1-benzothiophen-3-yl)methanol is an organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a chlorine atom at the 6th position and a hydroxymethyl group at the 3rd position on the benzothiophene ring. It has a molecular formula of C9H7ClOS and a molecular weight of 198.67 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-1-benzothiophen-3-yl)methanol can be achieved through various synthetic routes. One common method involves the reaction of 6-chlorobenzothiophene with formaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity product .
化学反応の分析
Types of Reactions
(6-Chloro-1-benzothiophen-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzothiophene derivative with a methyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-chloro-1-benzothiophene-3-carboxylic acid.
Reduction: Formation of 6-chloro-1-benzothiophene-3-methyl.
Substitution: Formation of various substituted benzothiophene derivatives depending on the nucleophile used.
科学的研究の応用
(6-Chloro-1-benzothiophen-3-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzothiophene derivatives.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (6-Chloro-1-benzothiophen-3-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity in microorganisms . Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
(6-Chloro-1-benzothiophen-2-yl)methanol: Similar structure but with the hydroxymethyl group at the 2nd position.
(5-Chloro-1-benzothiophen-3-yl)methanol: Similar structure but with the chlorine atom at the 5th position.
Uniqueness
(6-Chloro-1-benzothiophen-3-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and hydroxymethyl group at specific positions on the benzothiophene ring can result in distinct properties compared to other benzothiophene derivatives .
特性
分子式 |
C9H7ClOS |
|---|---|
分子量 |
198.67 g/mol |
IUPAC名 |
(6-chloro-1-benzothiophen-3-yl)methanol |
InChI |
InChI=1S/C9H7ClOS/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,11H,4H2 |
InChIキー |
WDGZQLAZXNJTML-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)SC=C2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate](/img/structure/B13842678.png)
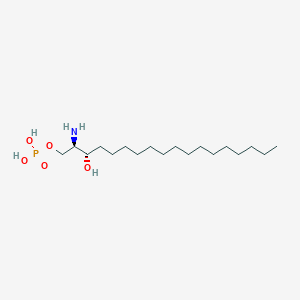
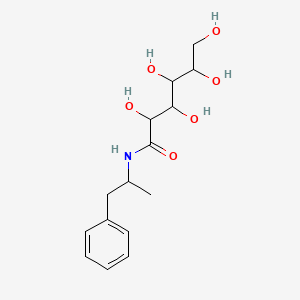
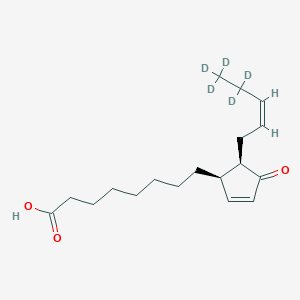
![2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13842695.png)
![4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester](/img/structure/B13842704.png)

![[4-(4-Piperidin-1-ylpiperidin-1-yl)phenyl]methanamine](/img/structure/B13842716.png)

